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Compound of Interest

Compound Name: 3-Nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR)
spectrum of 3-Nitrophenylacetonitrile. It includes a comprehensive table of chemical shifts, a
detailed experimental protocol for acquiring the spectrum, and a workflow diagram for the
experimental process. This information is valuable for the structural elucidation and quality
control of 3-nitrophenylacetonitrile and related compounds in research and drug
development.

13C NMR Spectral Data

The 13C NMR spectrum of 3-Nitrophenylacetonitrile (CAS No: 621-50-1) exhibits distinct
signals corresponding to the eight carbon atoms in its structure. The chemical shifts are
influenced by the electron-withdrawing effects of the nitro (-NOz) and cyano (-CN) groups, as
well as the aromatic ring currents.

Below is a summary of the assigned 13C NMR chemical shifts, referenced to a standard
solvent signal.

Structure of 3-Nitrophenylacetonitrile with Carbon Numbering:

1;33-NitrophenylacetonitriIe Structure with Carbon Numbering

Table 1: 13C NMR Chemical Shift Assignments for 3-Nitrophenylacetonitrile
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Chemical Shift (8, Multiplicity (in 1H- Assignment
ppm) coupled spectrum)  Rationale

Carbon Atom

Quaternary aromatic
) carbon attached to the
C1 ~132.5 Singlet ) )
electron-withdrawing

nitro group.

Aromatic CH ortho to
c2 ~123.0 Doublet )
the nitro group.

Quaternary aromatic
carbon bearing the
C3 ~148.5 Singlet nitro group,
significantly
deshielded.

Aromatic CH para to
Cc4 ~130.0 Doublet ]
the nitro group.

Aromatic CH ortho to

the nitro group and
C5 ~136.0 Doublet

meta to the

cyanomethyl group.

Aromatic CH meta to
C6 ~125.0 Doublet ]
the nitro group.

Methylene carbon
] adjacent to the
CH: ~23.5 Triplet o
aromatic ring and the

cyano group.

Nitrile carbon,
CN ~117.0 Singlet characteristic

chemical shift.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration
used.
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Experimental Protocol: 13C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a proton-decoupled 13C NMR
spectrum of 3-Nitrophenylacetonitrile.

2.1. Materials and Equipment

3-Nitrophenylacetonitrile sample

Deuterated solvent (e.g., Chloroform-d, CDCIs)

5 mm NMR tubes

NMR Spectrometer (e.g., Bruker Avance series or equivalent) equipped with a broadband
probe.

Tetramethylsilane (TMS) as an internal standard (optional, as the solvent peak can be used
for referencing).

2.2. Sample Preparation

Accurately weigh approximately 10-20 mg of 3-Nitrophenylacetonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g.,
CDCIls) directly in a clean, dry 5 mm NMR tube.

If using an internal standard, add a small drop of TMS to the solution.

Cap the NMR tube securely and gently invert it several times to ensure the sample is
completely dissolved and the solution is homogeneous.

2.3. Instrument Setup and Data Acquisition
¢ Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

e Lock the spectrometer on the deuterium signal of the solvent.
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» Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

e Tune and match the probe for the 13C frequency to ensure efficient transfer of radiofrequency
power.

e Set up a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker
spectrometer).

o Key acquisition parameters to be set include:

o

Pulse Width: A 30° or 45° pulse is typically used for routine qualitative spectra.

o Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220
ppm).

o Acquisition Time: Typically 1-2 seconds.

o Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for adequate
relaxation of quaternary carbons.

o Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio, depending
on the sample concentration.

2.4. Data Processing
e Apply a Fourier transform to the acquired Free Induction Decay (FID).
e Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

o Reference the spectrum. If TMS is not used, the solvent peak can be used as a secondary
reference (e.g., the central peak of the CDCls triplet at 77.16 ppm).

» Perform baseline correction to obtain a flat baseline across the spectrum.

 Integrate the peaks if quantitative analysis is required (note: for accurate quantification,
longer relaxation delays and inverse-gated decoupling are necessary).
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o Label the peaks with their respective chemical shifts.

Experimental Workflow

The following diagram illustrates the logical flow of the 13C NMR experiment from sample
preparation to final data analysis.

Data Processing
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Click to download full resolution via product page

Caption: Workflow for 13C NMR Spectroscopy.

 To cite this document: BenchChem. [Application Note: 13C NMR Spectrum of 3-
Nitrophenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014267#13c-nmr-spectrum-of-3-
nitrophenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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